[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine
Beschreibung
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine is an organic compound with a molecular structure that includes a chloro group, a hydroxypropyl group, a methoxy group, and a benzenesulfonamide moiety
Eigenschaften
CAS-Nummer |
1206134-03-3 |
|---|---|
Molekularformel |
C10H14ClNO4S |
Molekulargewicht |
279.74g/mol |
IUPAC-Name |
4-chloro-N-(3-hydroxypropyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c1-16-10-7-8(3-4-9(10)11)17(14,15)12-5-2-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
InChI-Schlüssel |
UKMOQAYDLLYIPB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of [(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols.
Wissenschaftliche Forschungsanwendungen
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methoxy groups can also interact with hydrophobic regions of proteins, influencing their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine can be compared with other similar compounds, such as:
4-chloro-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
4-chloro-N-(3-hydroxypropyl)benzamide: This compound lacks the sulfonamide group, which can significantly alter its properties and applications.
4-chloro-N-(4-((2-methylacridin-9-yl)amino)phenyl)benzenesulphonamide: This compound has an acridine moiety, which can provide additional biological activity, such as inhibition of M.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
